2-(Difluoromethoxy)-4-methylnaphthalene
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Overview
Description
2-(Difluoromethoxy)-4-methylnaphthalene is an organic compound that features a naphthalene ring substituted with a difluoromethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-methylnaphthalene typically involves the introduction of the difluoromethoxy group onto a naphthalene derivative. One common method is the reaction of 4-methylnaphthalene with difluoromethyl ether in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Tetrahydronaphthalene derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
2-(Difluoromethoxy)-4-methylnaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated groups on biological activity.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-methylnaphthalene depends on its specific application. In biological systems, the difluoromethoxy group can influence the compound’s interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, potentially leading to improved therapeutic effects. The exact pathways involved would vary based on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethoxy)-4-methylnaphthalene
- 2-(Difluoromethoxy)-naphthalene
- 4-Methylnaphthalene
Uniqueness
2-(Difluoromethoxy)-4-methylnaphthalene is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethoxy group can enhance the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it a valuable scaffold in the design of new molecules with desirable properties for various applications.
Properties
CAS No. |
1261488-12-3 |
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Molecular Formula |
C12H10F2O |
Molecular Weight |
208.20 g/mol |
IUPAC Name |
3-(difluoromethoxy)-1-methylnaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-8-6-10(15-12(13)14)7-9-4-2-3-5-11(8)9/h2-7,12H,1H3 |
InChI Key |
TUFCPDLVIFYUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC=CC=C12)OC(F)F |
Origin of Product |
United States |
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